Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-(methylamino)propanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Uniqueness
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the pyrazole ring.
Biological Activity
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H12ClN3O2
- Molecular Weight : 217.65 g/mol
- Functional Groups : The compound features a pyrazole ring, a methylamino group, and an ester functional group, which contribute to its reactivity and biological profile.
Research indicates that this compound may interact with specific enzymes or receptors, leading to alterations in their activity. This interaction can trigger downstream effects relevant for therapeutic applications:
- Enzyme Inhibition : Preliminary studies suggest the compound exhibits enzyme inhibition properties, potentially affecting various metabolic pathways within cells.
- Binding Affinity : Ongoing studies are focused on determining the binding affinity and selectivity of this compound towards various biological targets, which is crucial for understanding its pharmacological profile.
Anti-inflammatory Properties
Initial findings suggest that this compound may have anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Potential
The compound has also shown promise in anticancer research. Its ability to inhibit specific cellular pathways may contribute to reduced tumor growth and enhanced efficacy in cancer treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .
- Animal Models : In vivo studies using animal models have indicated that this compound may reduce tumor size and improve survival rates when administered in conjunction with other therapies .
- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that the compound might induce apoptosis in cancer cells through specific signaling pathways, further supporting its role as a potential therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | Lacks ester and amino groups | Only contains a carboxylic acid group |
(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid | Contains acetic acid moiety | Different functional group arrangement |
This compound stands out due to its combination of functional groups that confer specific chemical reactivity and biological activity, enhancing its potential applications in medicinal chemistry compared to other similar compounds.
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-10-7(8(13)14-2)5-12-4-6(9)3-11-12/h3-4,7,10H,5H2,1-2H3 |
InChI Key |
PBDLZHNHXGYHFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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